2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide 2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 324560-66-9
VCID: VC3995583
InChI: InChI=1S/C9H8F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-4,14H,5H2,(H,13,15)
SMILES: C1=CC(=CC(=C1)NC(=O)C(F)(F)F)CO
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol

2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide

CAS No.: 324560-66-9

Cat. No.: VC3995583

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide - 324560-66-9

Specification

CAS No. 324560-66-9
Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
IUPAC Name 2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide
Standard InChI InChI=1S/C9H8F3NO2/c10-9(11,12)8(15)13-7-3-1-2-6(4-7)5-14/h1-4,14H,5H2,(H,13,15)
Standard InChI Key FLMROIVGXPZQOV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C(F)(F)F)CO
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C(F)(F)F)CO

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound consists of a phenyl ring substituted at the meta position with a hydroxymethyl group (-CH2_2OH) and an acetamide group (-NHCOCF3_3) at the para position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group provides a site for further functionalization . Key structural descriptors include:

  • IUPAC Name: 2,2,2-Trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide

  • SMILES: C1=CC(=CC(=C1)NC(=O)C(F)(F)F)CO

  • InChI Key: FLMROIVGXPZQOV-UHFFFAOYSA-N .

Physical Properties

PropertyValueSource
Molecular Weight219.16 g/mol
Storage TemperatureAmbient
SolubilitySoluble in DCM, MeOH, THF
LogP0.00 (predicted)

The compound exhibits moderate solubility in polar aprotic solvents, making it suitable for reactions requiring homogeneous conditions .

Synthesis and Optimization

Route 1: Borane-THF Reduction Followed by Acylation

  • Reduction: 4-(Aminomethyl)benzoic acid is reduced using borane-THF in THF under reflux to yield 4-(aminomethyl)benzyl alcohol.

  • Acylation: The intermediate is treated with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) with triethylamine (TEA) as a base .
    Yield: 51.44% over two steps .

Route 2: Microwave-Assisted Cyclization

Propargyl phenyl ether reacts with hydrazine hydrate under microwave irradiation to form pyrazoline intermediates, which are subsequently functionalized with trifluoroacetamide groups .
Yield: 76–99% depending on substituents .

Comparative Analysis of Methods

MethodAdvantagesLimitations
Borane-THF ReductionHigh purity, scalableRequires hazardous reagents
Microwave CyclizationRapid reaction times (5–30 min)Limited to small-scale synthesis

Applications in Pharmaceutical Research

Kinase Inhibition

The compound serves as a precursor in the synthesis of aminothiazole derivatives, which exhibit inhibitory activity against cyclin-dependent kinases (CDKs). For example, functionalization at the hydroxymethyl position yields compounds with IC50_{50} values <100 nM against CDK2 .

Antituberculosis Agents

Derivatives bearing nitrothiophene and pyrazoline moieties demonstrate potent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 5.71 μM . Electrochemical studies confirm nitro group reduction as a key activation mechanism .

Prodrug Development

The hydroxymethyl group enables conjugation with prodrug motifs, enhancing bioavailability. For instance, coupling with piperidyl carbamates improves blood-brain barrier penetration in CNS-targeted therapies .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (300 MHz, CDCl3_3): δ 7.34 (d, J=8.17J = 8.17 Hz, 2H), 4.66 (s, 2H, -CH2_2OH), 2.02 (s, 1H, -OH) .

  • 13^{13}C NMR: δ 166.5 (C=O), 123.8 (CF3_3), 56.1 (-CH2_2OH) .

Infrared (IR) Spectroscopy

  • Key Bands: 1704 cm1^{-1} (C=O stretch), 1559 cm1^{-1} (N-H bend), 1206 cm1^{-1} (C-F stretch) .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesApplications
2,2,2-Trifluoro-N-(4-(hydroxymethyl)benzyl)acetamideC10_{10}H10_{10}F3_3NO2_2Para-substituted hydroxymethylProdrug synthesis
2,2,2-Trifluoro-N-(2-phenylethyl)acetamideC10_{10}H10_{10}F3_3NOAliphatic side chainNeuropharmacology

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